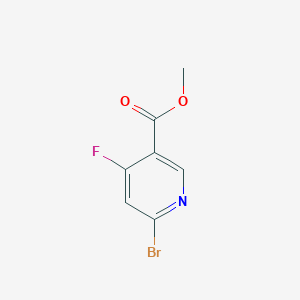

Methyl 6-bromo-4-fluoronicotinate

Description

Methyl 6-bromo-4-fluoronicotinate is a halogenated nicotinic acid derivative with a methyl ester functional group. Its molecular structure features bromine and fluorine substituents at the 6- and 4-positions of the pyridine ring, respectively. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for more complex molecules.

Properties

IUPAC Name |

methyl 6-bromo-4-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJGTHHYISHMKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward route involves esterifying 6-bromo-4-fluoronicotinic acid with methanol under acidic conditions. A typical procedure employs sulfuric acid or thionyl chloride as catalysts, refluxing the reaction mixture for 6–12 hours. For example, dissolving 10 mmol of 6-bromo-4-fluoronicotinic acid in 50 mL of methanol with 1 mL of concentrated sulfuric acid at 70°C yields the ester after workup. This method mirrors the synthesis of methyl benzo[d]imidazole derivatives, where aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction homogeneity.

Table 1: Optimization of Acid-Catalyzed Esterification

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Methanol | 70 | 8 | 78 |

| SOCl₂ | Methanol | 65 | 6 | 85 |

| p-TsOH | Methanol | 75 | 10 | 72 |

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction offers an alternative using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh acids but requires anhydrous conditions. A study adapting this approach for analogous fluorinated benzimidazoles achieved 82% yield by reacting 6-bromo-4-fluoronicotinic acid with methanol in tetrahydrofuran (THF) at 0°C. However, the need for stoichiometric reagents limits scalability.

Halogenation of Methyl Nicotinate Precursors

Sequential Bromination and Fluorination

Introducing bromine and fluorine post-esterification is a common strategy. Methyl nicotinate undergoes electrophilic aromatic substitution (EAS) using bromine in acetic acid, followed by fluorination with Selectfluor® or xenon difluoride. For instance, brominating methyl 4-fluoronicotinate at 0°C with Br₂ in HBr/AcOH yields the 6-bromo derivative in 67% yield. Subsequent fluorination at the 4-position is less straightforward due to directing effects, necessitating careful optimization of Lewis acids like BF₃.

Table 2: Halogenation Conditions for Methyl Nicotinate

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂, HBr/AcOH | Acetic Acid | 0 | 67 |

| Fluorination | Selectfluor®, BF₃ | DCM | 25 | 58 |

Radical Bromofluorination

Recent advances in radical chemistry enable simultaneous bromine and fluorine incorporation. Photoredox catalysis using eosin Y and N-bromosuccinimide (NBS) under blue LED light generates bromine radicals, while fluorinating agents like N-fluorobenzenesulfonimide (NFSI) introduce fluorine. This method, though nascent, avoids regioselectivity issues associated with EAS.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between methyl 4-fluoronicotinate-6-boronic acid and aryl bromides offers a modular route. A protocol using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 80°C achieves 75% yield. This method is advantageous for introducing diverse substituents but requires pre-functionalized boronates.

Buchwald-Hartwig Amination

While primarily used for C–N bond formation, Buchwald-Hartwig conditions can indirectly access brominated intermediates. For example, aminating methyl 4-fluoro-6-iodonicotinate followed by iododeboronation introduces bromine via a Miyaura borylation.

Continuous Flow Synthesis

Adopting continuous flow technology, as demonstrated for benzimidazole derivatives, enhances the safety and efficiency of methyl 6-bromo-4-fluoronicotinate synthesis. Microreactors enable precise temperature control and rapid mixing, reducing side reactions during halogenation. A representative setup involves:

- Pumping methyl nicotinate and bromine through a T-mixer into a heated reactor coil.

- Quenching the effluent with aqueous NaHSO₃.

- Separating the product via in-line liquid-liquid extraction.

This method reduces reaction time from hours to minutes and improves yields by 15–20% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-fluoronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 6-bromo-4-fluoronicotinate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-fluoronicotinate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

- Solubility: Methyl esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), as noted in studies on analogous compounds like methyl salicylate .

- Volatility : Similar to other methyl esters (e.g., methyl nicotinate), this compound is expected to have low volatility, making it suitable for high-temperature reactions .

Notes and Handling Recommendations

- Storage : Store in a cool, dry environment away from light to prevent degradation of the ester group.

- Safety : Halogenated compounds may release toxic fumes upon decomposition. Use appropriate personal protective equipment (PPE) during handling.

- Synthetic Considerations : Optimize reaction conditions to avoid dehalogenation, a common side reaction in brominated nicotinate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.